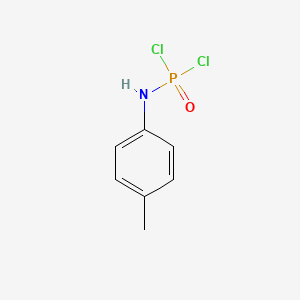

p-Tolylphosphoramidic dichloride

Description

Structure

3D Structure

Properties

CAS No. |

33862-27-0 |

|---|---|

Molecular Formula |

C7H8Cl2NOP |

Molecular Weight |

224.02 g/mol |

IUPAC Name |

N-dichlorophosphoryl-4-methylaniline |

InChI |

InChI=1S/C7H8Cl2NOP/c1-6-2-4-7(5-3-6)10-12(8,9)11/h2-5H,1H3,(H,10,11) |

InChI Key |

OJFLZIGRSVQMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Tolylphosphoramidic Dichloride and Analogues

Established Synthetic Pathways to Phosphoramidic Dichlorides

The traditional methods for preparing phosphoramidic dichlorides are well-documented and widely employed in both academic and industrial settings. These reactions typically involve the controlled addition of an amine to a phosphorus halide, leading to the formation of a P-N bond.

Amidation Reactions of Phosphoryl Halides with Amines

The reaction of phosphoryl halides, most commonly phosphoryl chloride (POCl3), with primary or secondary amines is a fundamental method for the synthesis of phosphoramidic dichlorides. nih.govfishersci.co.uk This nucleophilic substitution reaction can be influenced by various factors, including the stoichiometry of the reactants, reaction temperature, and the nature of the solvent. The basicity of the amine plays a crucial role in the reactivity and the potential for side reactions. For instance, the reaction of p-toluidine (B81030) with phosphorus oxychloride under controlled conditions yields p-tolylphosphoramidic dichloride.

The general reaction can be represented as:

RNH₂ + POCl₃ → RNHP(O)Cl₂ + HCl

To prevent further substitution of the remaining chlorine atoms, which would lead to the formation of phosphorodiamidic chlorides or phosphoric triamides, the reaction conditions must be carefully managed. rsc.org This often involves using an excess of the phosphoryl halide or carrying out the reaction at low temperatures.

Synthesis from Amines and Phosphorus Oxychloride

A widely utilized and efficient method for synthesizing phosphoramidic dichlorides involves the direct reaction of an amine with phosphorus oxychloride. researchgate.net This approach is a specific application of the broader class of amidation reactions of phosphoryl halides. The reaction between an amine and phosphorus oxychloride is often carried out in an inert solvent to moderate the reaction rate and facilitate heat dissipation. ingentaconnect.com A base, such as triethylamine (B128534) or pyridine (B92270), is frequently added to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing the formation of amine hydrochlorides which can complicate the purification process.

For example, the synthesis of N,N-dialkyl phosphoramidic dichlorides has been successfully achieved by reacting the corresponding dialkylamine with phosphorus oxychloride. researchgate.net Similarly, various N-substituted phosphoramidic dichlorides can be prepared using this versatile method. rsc.org The reaction of 2-fluoroethylamine with phosphorus oxychloride in the presence of a base is a typical example of synthesizing N,N-bis(2-fluoroethyl)phosphoramidic dichloride. ontosight.ai

Green Chemistry Principles in Phosphoramidic Dichloride Synthesis

The growing awareness of environmental concerns has prompted a shift towards the development of more sustainable and eco-friendly synthetic methods in chemical manufacturing. This is particularly relevant in the synthesis of phosphoramidic dichlorides, where traditional methods often involve hazardous reagents and generate significant waste.

Development of Environmentally Benign Protocols

Efforts to create greener synthetic routes for phosphoramidic dichlorides focus on several key principles of green chemistry, including the use of less hazardous solvents, milder reaction conditions, and the reduction of by-products. huarenscience.comnih.gov Researchers are exploring alternative reaction media, such as aqueous systems or deep eutectic solvents, to replace volatile and toxic organic solvents. colab.wsresearchgate.net Additionally, the development of catalytic methods can lead to higher efficiency and reduced waste generation compared to stoichiometric reactions. acs.org The use of iodine as a catalyst in the presence of hydrogen peroxide as a green oxidant has been explored for the phosphorylation of amines. acs.org

Utilization of Basic Anion Exchange Polymer Resins for By-product Scavenging

A significant advancement in the green synthesis of phosphoramidic dichlorides is the use of basic anion exchange polymer resins. researchgate.netwikipedia.org These resins act as effective scavengers for the hydrogen chloride (HCl) by-product generated during the reaction between an amine and phosphorus oxychloride. researchgate.net This eliminates the need for a soluble base, simplifying the work-up procedure as the resin can be easily removed by filtration. researchgate.net This method has been shown to be operationally simple and provides excellent yields of N,N-dialkyl phosphoramidic dichlorides within a few hours. researchgate.net The use of these resins aligns with green chemistry principles by minimizing waste and facilitating product isolation. researchgate.net

Recent Advances and Modified Protocols for Phosphoramidic Dichloride Formation

Research continues to refine and improve the synthesis of phosphoramidic dichlorides, aiming for higher yields, greater purity, and enhanced operational simplicity. mdpi.comrsc.org Modified protocols often involve the use of different phosphorylating agents or the introduction of catalysts to facilitate the reaction under milder conditions.

One area of advancement involves the use of pyrophosphoryl chloride as a phosphorylating agent for weakly nucleophilic amines. rsc.org This method can proceed under milder conditions than those required with phosphorus oxychloride, reducing the likelihood of side reactions. rsc.org Additionally, recent studies have explored novel catalytic systems and one-pot procedures to streamline the synthesis process. mdpi.comresearchgate.net These advancements contribute to a more efficient and versatile toolbox for the preparation of phosphoramidic dichlorides and their derivatives. asianpubs.org

Transition Metal-Free Synthetic Approaches

The move towards transition-metal-free reactions is a significant trend in modern organic synthesis, aiming to reduce costs, toxicity, and environmental impact. rsc.orgnih.govrsc.org The synthesis of this compound is commonly achieved through such a pathway, primarily involving the reaction of an amine with a phosphorus oxyhalide.

The most direct and widely used transition-metal-free method for preparing N-(4-methylphenyl)phosphoramidic dichloride involves the controlled reaction of p-toluidine with phosphorus oxychloride (POCl₃). nih.gov This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and requires the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. nih.gov Bases like diisopropylethylamine (i-Pr₂NEt) or pyridine are commonly used for this purpose. nih.govnih.gov The reaction is often initiated at a reduced temperature (e.g., -10 °C to 0 °C) to manage its exothermic nature and ensure selective monosubstitution, preventing the formation of undesired diamido or triamido species. nih.gov This general principle, reacting an amine with phosphorus oxychloride, is a standard procedure for producing various phosphoramidic dichlorides. chemicalbook.com

Table 1: Transition-Metal-Free Synthesis of N-(4-methylphenyl)phosphoramidic dichloride nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| p-Toluidine | Phosphorus oxychloride (POCl₃) | Diisopropylethylamine | Dichloromethane (CH₂Cl₂) | -10 °C to room temperature | N-(4-methylphenyl)phosphoramidic dichloride |

In Situ Generation Strategies

In many synthetic applications, phosphoramidic dichlorides like this compound are generated in situ and used immediately without isolation. This strategy is employed because the dichloride itself can be highly reactive and sensitive to moisture, while the subsequent in situ-generated intermediate can offer enhanced reactivity or selectivity for a specific transformation.

A common approach involves the in situ reaction of the phosphoramidic dichloride with an activating agent to create a more potent phosphorylating agent. For instance, a phosphoramidic dichloride can be treated with 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base like pyridine. nih.gov This reaction generates a highly reactive phosphoramidic bis(1-benzotriazolyl) ester intermediate in situ. This active intermediate is then used directly to phosphorylate a target molecule, such as the hydroxyl group of a nucleoside, with high efficiency. nih.gov

Another example of in situ use involves the controlled hydrolysis of the dichloride. N-(4-methylphenyl)phosphoramidic dichloride can be generated and then hydrolyzed in situ under basic conditions to form the corresponding p-toluidine phosphate, which can be used for further studies or reactions. nih.gov These strategies avoid the often-difficult purification of the unstable phosphoramidic dichloride and facilitate multi-step syntheses in a one-pot fashion.

Table 2: General Scheme for In Situ Activation of Phosphoramidic Dichlorides nih.gov

| Starting Material | Activating Agent | Base | In Situ Intermediate | Application |

| R-NH-P(O)Cl₂ | 1-Hydroxybenzotriazole (HOBT) | Pyridine | R-NH-P(O)(OBT)₂ | Phosphorylation of alcohols/nucleosides |

Synthetic Considerations for Introducing the p-Tolyl Moiety

The successful synthesis of this compound hinges on several key considerations related to the introduction of the p-tolylamino group.

The primary precursor for this moiety is p-toluidine. nih.gov The reaction between p-toluidine and phosphorus oxychloride is vigorous and requires careful control to achieve the desired mono-substituted product.

Key factors include:

Stoichiometry : Precise control of the reactant ratio (typically 1:1 of p-toluidine to POCl₃) is crucial. An excess of the amine can lead to the formation of N,N'-di(p-tolyl)phosphorodiamidic chloride and other polysubstituted products.

Base Selection : The choice of base is important. A tertiary amine like diisopropylethylamine or pyridine is used to scavenge the HCl byproduct without competing with the primary amine (p-toluidine) in reacting with POCl₃. nih.gov

Temperature Control : The reaction is highly exothermic. Maintaining a low temperature, especially during the initial addition of reagents, is essential to prevent side reactions and decomposition. nih.gov

Order of Addition : The sequence of reagent addition can influence the outcome. Typically, the amine and base are dissolved in the solvent before the slow, dropwise addition of phosphorus oxychloride to maintain control over the reaction. Altering this sequence can sometimes lead to complex product mixtures. nih.gov

The electronic properties of the p-tolyl group, with its electron-donating methyl substituent, make the nitrogen atom of p-toluidine sufficiently nucleophilic to react readily with POCl₃, facilitating a straightforward synthesis under the controlled conditions described.

Chemical Reactivity and Mechanistic Investigations of P Tolylphosphoramidic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The reactivity of p-tolylphosphoramidic dichloride is dominated by the electrophilic nature of the phosphorus atom, making it susceptible to attack by a wide range of nucleophiles. The course of these reactions, particularly the substitution at the phosphorus center, is governed by the nature of the phosphorus-chlorine bonds and the electronic influence of the p-tolylamino substituent.

Reactivity of Phosphorus-Chlorine Bonds

The two phosphorus-chlorine (P-Cl) bonds in this compound are the primary sites of reaction. These bonds are covalent but highly polarized, with the phosphorus atom bearing a significant partial positive charge, rendering it electrophilic. Nucleophilic substitution at this tetrahedral phosphorus(V) center is a fundamental process for the synthesis of a diverse array of organophosphorus compounds.

The reactivity of the P-Cl bonds in N-substituted phosphoramidic dichlorides is generally lower than that of phosphorus oxychloride (POCl₃). asianpubs.orglookchem.com The introduction of an amino group, such as the p-tolylamino group, donates electron density to the phosphorus atom, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack. asianpubs.org Despite this modulation, the chlorine atoms remain effective leaving groups.

Mechanistic studies of nucleophilic substitution at tetracoordinate phosphorus centers suggest that these reactions can proceed through different pathways. ontosight.aimolaid.com The two principal mechanisms are:

A dissociative Sₙ1-type mechanism, which would involve the formation of a highly reactive metaphosphate intermediate.

An associative addition-elimination mechanism, proceeding through a pentacoordinate phosphorane intermediate. ontosight.ai

For most bimolecular nucleophilic substitutions at a P(V) center, the associative pathway is favored. ontosight.ai This contrasts with the classic double-well potential energy surface seen in Sₙ2 reactions at carbon centers; reactions at phosphorus often exhibit a single-well potential energy surface where the pentacoordinate species is a stable transition complex or intermediate. molaid.com The reaction of this compound with nucleophiles like amines or alcohols typically follows this associative pathway, where the nucleophile adds to the phosphorus center to form a transient trigonal bipyramidal intermediate, followed by the expulsion of a chloride ion.

Influence of the p-Tolyl Substituent on Phosphorus Electrophilicity

The electronic properties of the substituent on the nitrogen atom further fine-tune this effect. The p-tolyl group, with its methyl substituent, is weakly electron-donating compared to a simple phenyl group. This electronic effect, transmitted through the nitrogen atom to the phosphorus, makes this compound slightly less reactive towards nucleophiles than N-phenylphosphoramidic dichloride, but more reactive than derivatives bearing strongly electron-donating alkyl groups on the nitrogen. The basicity of the parent amine (p-toluidine) is a key factor; less basic amines result in a more electrophilic phosphorus center in the corresponding phosphoramidic dichloride. lookchem.com This controlled modulation of reactivity is essential for achieving selective substitution, preventing the uncontrolled formation of di- and tri-substituted byproducts that can occur with the more reactive phosphorus oxychloride. lookchem.com

Synthesis of Substituted Phosphoramides and Phosphoramidic Esters

The primary utility of this compound is as a precursor for the synthesis of more complex organophosphorus compounds through the sequential substitution of its two chlorine atoms.

Reactions with Amines to Form Phosphorodiamidates and Phosphorotriamides

This compound reacts readily with primary and secondary amines to yield N,N'-substituted phosphorodiamidic chlorides (after the first substitution) and fully substituted phosphorotriamides (after the second substitution). asianpubs.orgresearchgate.net The reaction is typically carried out in an inert solvent in the presence of a base (often an excess of the reacting amine or a tertiary amine like triethylamine) to scavenge the hydrogen chloride produced. lookchem.com

The reaction proceeds stepwise. The first substitution is generally faster than the second, as the introduction of a second electron-donating amino group further reduces the electrophilicity of the phosphorus center, slowing the rate of subsequent reactions. asianpubs.org This difference in reactivity allows for the selective synthesis of unsymmetrical phosphoramides by using different amines in a sequential manner.

Below is a table summarizing representative reactions of a related compound, N,N-dimethylphosphoramido dichloride, with various aromatic amines to form phosphorotriamides. researchgate.net The principles are directly applicable to this compound.

| Amine Reactant | Product | Yield (%) | Melting Point (°C) |

| Aniline | N,N-dimethyl-N',N''-diphenylphosphoramide | - | 184-186 |

| o-Toluidine | N,N-dimethyl-N',N''-di-o-tolylphosphoramide | 42% | 171-173 |

| m-Toluidine | N,N-dimethyl-N',N''-di-m-tolylphosphoramide | 72% | 134-136 |

| p-Toluidine (B81030) | N,N-dimethyl-N',N''-di-p-tolylphosphoramide | 68% | 148-150 |

This table presents data for the reaction of N,N-dimethylphosphoramido dichloride with various amines, illustrating the general synthetic route for phosphorotriamides. researchgate.net

Reactions with Alcohols to Form Phosphoramidic Esters

Analogous to its reactions with amines, this compound can react with alcohols or phenols to form phosphoramidic esters. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion. These reactions are also typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

The reaction converts the P-Cl bond to a P-O-R bond, resulting in a phosphoramidochloridate ester after the first substitution, and a phosphorodiamidate ester after reaction with a second alcohol molecule. The reactivity follows the general principles of nucleophilic substitution at phosphorus, with primary alcohols generally reacting more readily than more sterically hindered secondary or tertiary alcohols. chemguide.co.uk

The synthesis of related phosphoramidofluoridates can be achieved by the sequential treatment of POCl₃ with an aryl alcohol followed by an amine, demonstrating the viability of forming P-O and P-N bonds from a phosphorus-halide precursor. nih.gov This underscores the utility of phosphoramidic dichlorides as intermediates for creating molecules with mixed nitrogen and oxygen substitution on the phosphorus atom.

Catalytic Applications of this compound as a Reagent in Organic Transformations

While phosphoramidic dichlorides are highly valuable as stoichiometric reagents for phosphorylation, their direct application as catalysts is not widely documented. The compound's primary role is to serve as an electrophilic phosphorus source, being consumed in the reaction to build more complex molecules.

However, the products derived from this compound, such as phosphoramides and their esters, have found applications in catalysis. For instance, certain organophosphorus acid amides have been reported to exhibit catalytic activity in reactions leading to the formation of thiosemicarbazides. asianpubs.org Additionally, related phosphoramides have been used in metal-catalyzed reactions. For example, various sulfonamides, which are sulfur analogs of phosphoramides, can be N-alkylated using a manganese-based catalyst. organic-chemistry.org

Therefore, this compound is best described as a crucial building block or reagent in organic transformations. It provides access to a wide range of phosphoramides and phosphoramidic esters, which can then be employed in further synthetic steps or, in some cases, act as ligands or catalysts themselves. Its utility lies in its ability to controllably introduce a substituted phosphamide moiety into a molecule. ontosight.ai

Activation of Carboxylic Acids

There is extensive documentation on the activation of carboxylic acids using a variety of reagents to facilitate nucleophilic acyl substitution. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, and various carbodiimides, which convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting reactions with nucleophiles. libretexts.orgtransformationtutoring.comlibretexts.org For instance, thionyl chloride converts carboxylic acids into highly reactive acid chlorides. libretexts.orglibretexts.org Other methods involve the use of reagents like cyanuric chloride in combination with Lewis acids for Friedel-Crafts acylations. organic-chemistry.org While the activation of carboxylic acids is a fundamental transformation in organic synthesis, no specific research findings or established protocols detailing the use of this compound for this purpose were identified.

Synthesis of Triazolo[4,3-c]um.esnih.govrsc.orgCurrent time information in Bangalore, IN.triazaphosphinine-5-oxide Derivatives

The synthesis of fused heterocyclic systems containing triazole rings is an active area of research, with many derivatives of triazoloquinazolines and triazolopyrazines having been reported. researchgate.netnih.govnih.govmdpi.com These syntheses often involve the cyclization of hydrazone precursors or substitution reactions on a pre-formed heterocyclic core. However, a search for the specific fused ring system—Triazolo[4,3-c] um.esnih.govrsc.orgCurrent time information in Bangalore, IN.triazaphosphinine-5-oxide—did not yield any results. Consequently, its synthesis using this compound is not documented in the available sources.

Detailed Mechanistic Elucidation of Key Reactions

Due to the absence of information on the aforementioned key reactions involving this compound, a detailed mechanistic elucidation cannot be provided. Mechanistic discussions for related reactions, such as the activation of carboxylic acids by other chlorinating agents, typically involve a nucleophilic attack by the carboxylic acid oxygen on the activating agent, followed by nucleophilic acyl substitution. vanderbilt.edu For example, the reaction with thionyl chloride proceeds through a chlorosulfite intermediate. libretexts.org However, without specific data on the reactions of this compound, any proposed mechanism would be purely speculative.

Spectroscopic Characterization and Structural Elucidation of P Tolylphosphoramidic Dichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of phosphorus-containing compounds. jeol.com The natural abundance of the ³¹P isotope is 100%, which makes ³¹P NMR a highly sensitive and direct method for studying these molecules. jeol.com However, the presence of heteronuclear spin couplings between phosphorus and other nuclei like ¹H and ¹³C can complicate the corresponding spectra, necessitating a multi-pronged NMR approach for complete structural elucidation. jeol.com

Phosphorus-31 (³¹P) NMR Spectroscopy

³¹P NMR is a primary tool for the analysis of organophosphorus compounds, offering a wide range of chemical shifts that are highly sensitive to the electronic and steric environment of the phosphorus atom. huji.ac.il

The chemical shift in ³¹P NMR is influenced by several factors, including the electronegativity of substituents, bond angles, and the nature of π-bonding at the phosphorus center. slideshare.netrasayanjournal.co.in In phosphoramidic dichlorides, the phosphorus atom is bonded to two chlorine atoms, an oxygen atom, and a nitrogen atom of the tolyl group. The presence of electronegative chlorine and oxygen atoms generally leads to a downfield shift of the phosphorus signal.

The electronic effects of the p-tolyl group also play a role. The methyl group at the para position is an electron-donating group, which can influence the electron density at the phosphorus nucleus through the nitrogen atom, thereby affecting the chemical shift. Steric effects, arising from the spatial arrangement of the substituents around the phosphorus atom, can also impact the bond angles and, consequently, the ³¹P chemical shift. rasayanjournal.co.in Theoretical calculations, often employing density functional theory (DFT), can be used to predict and understand these chemical shifts by considering factors like molecular geometry, solvent effects, and relativistic effects. beilstein-journals.orgrsc.org

Spin-spin coupling between the ³¹P nucleus and neighboring ¹H and ¹³C nuclei provides valuable structural information. These couplings, observed as splittings in the NMR spectra, are transmitted through the chemical bonds. jeol.com

³¹P-¹H Coupling: Coupling between phosphorus and protons can occur over multiple bonds. One-bond coupling (¹JPH) is typically large, on the order of 600-700 Hz. huji.ac.il Two-bond (²JPH) and three-bond (³JPH) couplings are smaller, generally in the range of 20-30 Hz and 5-10 Hz, respectively. huji.ac.il In p-tolylphosphoramidic dichloride, couplings would be expected between the phosphorus atom and the N-H proton (if present and not undergoing rapid exchange) and the aromatic protons of the tolyl group.

³¹P-¹³C Coupling: Similar to proton coupling, phosphorus can couple to carbon atoms. One-bond coupling (¹JPC) is particularly significant and can be over 100 Hz. jeol.com In this compound, this would be observed for the carbon atom of the tolyl group directly bonded to the nitrogen. Longer-range couplings to other carbons in the aromatic ring can also be detected and are useful for assigning the carbon signals. molaid.com

The magnitudes of these coupling constants are dependent on the dihedral angle between the coupled nuclei and the nature of the intervening bonds, providing insights into the conformation of the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the tolyl group and the N-H proton. The aromatic protons would typically appear as a set of doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would give rise to a singlet in the aliphatic region. The N-H proton, if observable, would likely be a broad signal, and its chemical shift could be solvent-dependent. Coupling to the ³¹P nucleus can further split these proton signals, providing additional structural confirmation. huji.ac.il

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ~7.0-7.5 | Doublet of doublets |

| Methyl (CH₃) | ~2.3 | Singlet |

| N-H | Variable | Broad singlet |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbon atoms of the tolyl group. The carbon atoms will be split by coupling to the ³¹P nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei. jeol.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected ³¹P Coupling |

| C-ipso | ~135-140 | ²JPC |

| C-ortho | ~120-130 | ³JPC |

| C-meta | ~128-135 | ⁴JPC |

| C-para | ~130-140 | ⁵JPC |

| Methyl (CH₃) | ~20-25 | ⁴JPC |

Note: Chemical shifts and coupling constants are approximate and can be influenced by the solvent and experimental setup.

Advanced Multi-Dimensional NMR Techniques for Comprehensive Structure Assignment

While 1D NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. nih.gov Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei. omicsonline.org

COSY (Correlation Spectroscopy): A homonuclear technique that correlates coupled protons, helping to establish the connectivity of the proton spin systems in the tolyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that link protons to their directly attached carbons, aiding in the unambiguous assignment of the ¹³C spectrum. libretexts.org

¹H-³¹P HMBC: A specialized version of HMBC that correlates protons and phosphorus atoms, allowing for the observation of two- and three-bond H-P couplings. jeol.com

The application of these advanced techniques provides a detailed and unambiguous assignment of all the NMR signals, leading to a definitive structural elucidation of this compound. omicsonline.orgeuropeanpharmaceuticalreview.com

Stereochemical Investigations and Asymmetric Synthesis Involving P Tolylphosphoramidic Dichloride

Chirality at the Phosphorus Center in Phosphoramidates

Phosphoramidates derived from p-tolylphosphoramidic dichloride can possess a stereogenic phosphorus atom, leading to the existence of enantiomers or diastereomers. The spatial arrangement of the four different substituents around the phosphorus(V) center—the p-tolylamino group, two chlorine atoms (which are subsequently replaced), and an oxygen atom—determines the absolute configuration (R or S) at the phosphorus center. The chirality of these compounds is a crucial factor as it can significantly influence their biological activity and efficacy when used as therapeutic agents or their stereoselectivity when employed as ligands in asymmetric catalysis. nih.gov

The synthesis of P-stereogenic compounds is a challenging endeavor. nih.gov The development of methods for the stereoselective construction of P-chiral centers is therefore essential. One approach involves the use of a chiral auxiliary that directs the stereochemical course of the reaction at the phosphorus center. For instance, the reaction of phosphoryl chloride with a chiral auxiliary can lead to the diastereoselective synthesis of phosphoramidate (B1195095) prodrugs, where the phosphorus acts as an electrophile. nih.gov

Diastereoselective and Enantioselective Transformations Mediated by or Originating from this compound

Derivatives of this compound are instrumental in mediating diastereoselective and enantioselective transformations. A notable example is the chiral Brønsted acid-catalyzed diastereo- and enantioselective iodocyclization of phosphoramidic acids. nih.gov This reaction allows for the construction of two noncontiguous chiral centers, one at a carbon and one at the phosphorus atom, with high levels of absolute and relative stereocontrol, leading to the formation of cyclic P-chiral phosphoramidates. nih.gov

In these transformations, the phosphoramidic acid, which can be synthesized from this compound, acts as a nucleophile that adds to a halogen-activated alkene. The stereochemical outcome is controlled by a chiral Brønsted acid catalyst, which orchestrates the formation of the C- and P-chiral cyclic phosphoramidates. nih.gov This method represents a significant advance in the catalytic formation of P-chiral phosphoramidates. nih.gov

Development of P-Chiral Phosphoramidates and Their Derivatives

The development of P-chiral phosphoramidates and their derivatives is a significant area of research, driven by their potential applications in drug development and asymmetric catalysis. rug.nl A robust method for the stereoselective synthesis of P-chiral phosphonamidates involves an asymmetric C–P cross-coupling reaction between phosphoramidites and aryl halides. rug.nl This reaction utilizes an axial-to-central transfer of chirality with 1,1′-bi-2-naphthol (BINOL) serving as an inexpensive chiral auxiliary. rug.nl

The process allows for the functionalization of phosphonamidates with excellent stereoselectivity. rug.nl For example, the reaction of a phosphoramidite (B1245037) derived from (R)-BINOL with p-iodoanisole in the presence of a palladium catalyst yields the corresponding C–P coupling product with high diastereoselectivity. rug.nl The resulting P-chiral phosphonamidates can be further transformed into other P-chiral compounds, such as phosphonates and phosphine (B1218219) oxides, while retaining the stereochemical integrity at the phosphorus center. rug.nl

Below is a table summarizing the results of a palladium-catalyzed C-P coupling reaction to form P-chiral phosphonamidates.

| Entry | Aryl Halide | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | p-Iodoanisole | 70 | >98 | >98:2 |

| 2 | p-Bromoanisole | 100 | 78 | 91:9 |

| 3 | p-Anisole triflate | 100 | 76 | 90:10 |

This table presents data on the stereoselective synthesis of P-chiral phosphonamidates, highlighting the effect of the aryl halide and reaction temperature on yield and diastereoselectivity. rug.nl

Stereocontrol Strategies in Reactions Involving the p-Tolyl Moiety

The p-tolyl group itself can influence the stereochemical outcome of reactions, although the primary control element is often a chiral auxiliary or catalyst. In the context of P-chiral phosphoramidates, the steric and electronic properties of the p-tolyl moiety can play a role in the diastereoselectivity of certain reactions.

For instance, in enzymatic reactions, the presence of a p-methyl substituent on a phenyl group has been shown to increase the stereoselectivity of oxidation reactions. scielo.br While this example does not directly involve this compound, it illustrates the general principle that substituents on an aromatic ring can impact stereocontrol. In the synthesis of P-chiral compounds derived from this compound, the p-tolyl group is one of the four substituents that define the chiral center. Its interaction with other groups or with a chiral catalyst can influence the energy difference between diastereomeric transition states, thereby affecting the stereochemical outcome of the reaction. The choice of ligands in metal-catalyzed reactions can also be crucial in governing stereoselectivity. rsc.org

Computational Chemistry and Theoretical Modeling of P Tolylphosphoramidic Dichloride

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in p-tolylphosphoramidic dichloride are fundamental to understanding its reactivity and spectroscopic behavior. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. liverpool.ac.ukmdpi.comals-journal.com DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.comarxiv.org

For this compound, DFT calculations would typically commence with geometry optimization to find the lowest energy conformation of the molecule. A variety of functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to accurately model the electronic structure. als-journal.com These calculations can provide key information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. The choice of functional and basis set is crucial for obtaining reliable results, and often, a combination is tested to validate the findings. mdpi.com

Molecular Orbital Analysis and Charge Distribution

A detailed analysis of the molecular orbitals (MOs) and charge distribution provides a deeper understanding of the chemical bonding and reactivity of this compound.

Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, MO analysis would reveal the distribution of electron density in these frontier orbitals. It is anticipated that the HOMO would have significant contributions from the p-orbitals of the tolyl ring and the nitrogen atom, while the LUMO would likely be centered on the phosphorus atom and the chlorine atoms, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom in this compound. This information is invaluable for understanding the molecule's polarity and electrostatic potential. A molecular electrostatic potential (MEP) map could be generated to visualize the regions of positive and negative electrostatic potential, highlighting the electron-rich and electron-deficient areas of the molecule. als-journal.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Energetics

For this compound, a key area of interest would be its reactions with nucleophiles, given the presence of two reactive P-Cl bonds. Computational methods can be used to model the reaction pathways of, for example, its hydrolysis or its reaction with amines.

By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and their energies determined. This allows for the calculation of reaction enthalpies and activation energies, providing a quantitative measure of the reaction's feasibility and rate. For reactions involving phosphoramidic dichlorides, an associative or dissociative mechanism is possible, and computational studies can help distinguish between these pathways. nih.gov

Prediction of Reactivity and Selectivity

The electronic effects of the p-tolyl group are expected to influence the reactivity of the chlorine atoms in this compound. asianpubs.org Computational modeling can quantify this influence. By comparing the activation barriers for nucleophilic attack at the phosphorus center with different substituents on the aryl ring, a quantitative understanding of the electronic and steric effects on reactivity can be achieved.

Furthermore, in cases where multiple reaction pathways are possible, computational modeling can predict the selectivity of a reaction by comparing the activation energies of the competing pathways. The pathway with the lower activation energy is expected to be the major reaction channel.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H, 13C, and 31P NMR chemical shifts is a significant application of computational chemistry. nih.govnih.govrsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that are often in good agreement with experimental values. liverpool.ac.uk For this compound, calculating the theoretical NMR spectra would aid in the assignment of experimental peaks and could help in confirming the structure of the compound and its reaction products.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. als-journal.com This would allow for the assignment of the principal vibrational modes, such as the P=O, P-N, and P-Cl stretching and bending frequencies, providing a deeper understanding of the molecule's vibrational properties.

While direct computational studies on this compound are not yet available in the public domain, the application of the theoretical and computational methodologies outlined above would undoubtedly provide a wealth of information regarding its electronic structure, reactivity, and spectroscopic properties. Such studies would be a valuable contribution to the field of organophosphorus chemistry.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of this compound are governed by the rotational degrees of freedom within the molecule, primarily concerning the orientation of the p-tolyl group relative to the phosphoramidic moiety. Computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's structural preferences and energetic barriers to rotation.

Theoretical studies on related aromatic compounds have shown that the nature of substituents on the aromatic ring significantly influences rotational barriers. For instance, electron-donating groups, such as the methyl group in the para position of the tolyl substituent, can affect the electronic distribution and steric interactions, thereby modulating the energy landscape of rotation. In the case of this compound, the interplay between the electron-donating tolyl group and the electron-withdrawing dichlorophosphinyl group is a key determinant of its conformational preferences.

Research on the restricted rotation of p-tolyl moieties in other molecular systems has utilized dynamic NMR spectroscopy and has been corroborated by theoretical calculations using DFT methods like B3LYP. researchgate.net These studies have quantified the energy barriers for the rotation of the tolyl group, providing a framework for understanding the dynamic processes in similar molecules. researchgate.net For this compound, a similar approach would involve calculating the energy profile for the rotation around the N-C(aryl) bond. This would likely reveal energy minima corresponding to specific staggered conformations and transition states at eclipsed positions.

The rotation around the P-N bond also presents a significant area of investigation. The partial double bond character of the P-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of phosphorus, can lead to a higher rotational barrier compared to a simple single bond. The magnitude of this barrier is influenced by the electronegativity of the substituents on the phosphorus atom. In amides, for example, the rotational barriers around the N-C(aryl) bond are influenced by steric hindrance and resonance effects, a principle that also applies to the P-N-C linkage in phosphoramidates.

Molecular dynamics (MD) simulations offer a complementary approach to static conformational analysis by providing a view of the molecule's behavior over time. By simulating the atomic motions at a given temperature, MD can reveal the accessible conformations and the frequency of transitions between them. For this compound, MD simulations could illustrate the flexibility of the tolyl group and the dynamics of the P-Cl bonds.

The following tables present hypothetical yet representative data that would be expected from a detailed computational study of this compound, based on findings for structurally analogous compounds.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

| C-N-P-Cl1 | DFT (B3LYP) | 6-311+G(d,p) | 8.5 |

| H-C-N-P | DFT (B3LYP) | 6-311+G(d,p) | 4.2 |

| C-N-P-Cl2 | MP2 | cc-pVTZ | 8.7 |

| H-C-N-P | MP2 | cc-pVTZ | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Table 2: Key Structural Parameters of the Most Stable Conformer of this compound from DFT Calculations

| Parameter | Value |

| P-N Bond Length (Å) | 1.68 |

| N-C(aryl) Bond Length (Å) | 1.42 |

| P-Cl Bond Length (Å) | 2.05 |

| C-N-P Bond Angle (°) | 125.4 |

| N-P-Cl1 Bond Angle (°) | 103.2 |

| Cl1-P-Cl2 Bond Angle (°) | 101.8 |

| C-N-P-Cl Dihedral Angle (°) | 75.0 |

Note: The data in this table is illustrative and represents expected values based on related crystal structures and computational models.

Advanced Applications and Materials Science Perspectives of P Tolylphosphoramidic Dichloride Derivatives

Utilization in Organophosphorus Polymer Synthesis

The synthesis of organophosphorus polymers, particularly polyphosphazenes, represents a significant area where derivatives of p-tolylphosphoramidic dichloride show considerable promise. Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org This unique backbone imparts properties such as high thermal stability, flame retardancy, and biocompatibility. mdpi.com

The most common route to linear polyphosphazenes involves the ring-opening polymerization of hexachlorocyclotriphosphazene, (NPCl₂)₃, to form poly(dichlorophosphazene), followed by the substitution of chlorine atoms with organic side groups. wikipedia.orggoogle.com Another method is the living cationic polymerization of phosphoranimines, which allows for controlled molecular weights and narrow polydispersities. mdpi.com

While direct polymerization of this compound is not the primary route, its derivatives can be strategically employed in these synthetic schemes. For instance, by reacting this compound with appropriate nucleophiles, it is possible to synthesize substituted phosphoranimines that can then undergo controlled polymerization. This approach allows for the direct incorporation of the p-tolylamino group into the polymer backbone, potentially influencing the polymer's final properties.

The p-tolyl group can enhance the thermal stability and solubility of the resulting polyphosphazenes in organic solvents, while the amino group provides a site for further functionalization. This could lead to the development of polymers with tailored properties for specific applications, such as flame-retardant materials and biomedical devices. nih.govfaa.gov The synergistic effect of phosphorus and nitrogen in these polymers contributes to their excellent flame-retardant properties, acting in the condensed phase by promoting char formation. nih.gov

Table 1: Potential Polyphosphazene Structures from this compound Derivatives

| Precursor Derivative | Polymerization Method | Potential Polymer Structure | Key Features |

| N-(p-tolyl)phosphoranimine | Living Cationic Polymerization | -[N=P(R)(NH-p-tolyl)]n- | Controlled molecular weight, direct incorporation of p-tolylamino group. |

| Substituted Cyclotriphosphazene | Ring-Opening Polymerization | -[N=P(OR)₂(NH-p-tolyl)]n- | Tunable properties via side-group substitution. |

Design of Phosphorus-Based Ligands for Catalysis

The design of phosphorus-based ligands is a cornerstone of modern catalysis, particularly in transition-metal-catalyzed cross-coupling reactions. nih.gov Phosphoramidites, a class of P,N-ligands, have emerged as highly effective in asymmetric catalysis due to their electronic and steric tunability. Derivatives of this compound serve as excellent scaffolds for the synthesis of novel phosphoramidite (B1245037) ligands.

Ligand Design Principles: The fundamental design involves the replacement of the two chlorine atoms in this compound with chiral diols or amino alcohols. The p-tolyl group on the nitrogen atom provides steric bulk, which can influence the coordination environment around the metal center and, consequently, the stereochemical outcome of the catalytic reaction. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the p-tolyl ring or the backbone of the chiral auxiliary.

The application of ligands derived from this compound in asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions is an active area of research. The modular nature of their synthesis allows for the rapid generation of ligand libraries for screening in various catalytic transformations.

Table 2: Design Strategy for Chiral Ligands from this compound

| Chiral Auxiliary | Resulting Ligand Type | Potential Catalytic Application | Metal |

| Chiral Diol (e.g., BINOL) | Chiral Phosphoramidite | Asymmetric Hydrogenation | Rhodium |

| Chiral Amino Alcohol | Chiral Phosphoramidite | Asymmetric Allylic Alkylation | Palladium |

| Prolinol Derivatives | Chiral Phosphoramidite | Enantioselective Conjugate Addition | Copper |

Exploration as Precursors for Novel Functional Materials

The reactivity of the P-Cl bonds in this compound makes it an ideal precursor for a variety of novel functional materials. By reacting it with multifunctional molecules, it is possible to construct complex architectures with tailored properties.

One of the most promising applications is in the development of flame-retardant materials . nist.govresearchgate.netdreyplas.com The inherent phosphorus and nitrogen content of this compound derivatives contributes to their flame-retardant efficacy through a condensed-phase mechanism that promotes the formation of a protective char layer upon combustion. nih.govresearchgate.net These derivatives can be used as reactive flame retardants, being covalently incorporated into polymer matrices such as epoxy resins and polyurethanes, which prevents leaching and ensures long-term performance. dreyplas.com

Furthermore, this compound can be a building block for porous organic frameworks (POFs) and metal-organic frameworks (MOFs) . By using di- or tri-functional linkers to react with the dichloride, porous materials with high surface areas and tunable pore sizes can be synthesized. The p-tolyl groups can influence the framework's architecture and hydrophobicity, while the phosphoramidate (B1195095) linkage can provide sites for metal coordination or further post-synthetic modification. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Role in the Synthesis of Selective Metal Extractants

The separation and purification of metals are crucial in various industries, from mining to electronics recycling. Liquid-liquid extraction is a widely used technique for this purpose, and the design of selective extractants is key to its efficiency. wikipedia.orgjmaterenvironsci.com Organophosphorus compounds have long been recognized for their ability to form stable complexes with metal ions. scielo.org.za

Derivatives of this compound can be tailored to act as selective extractants for specific metal ions. The selectivity of these extractants is governed by several factors:

The nature of the substituents: By replacing the chlorine atoms with different organic groups (e.g., alkyl, aryl, or functionalized chains), the steric and electronic environment around the phosphorus atom can be modified to favor coordination with certain metal ions over others.

The "hard-soft" acid-base principle: The phosphorus atom in the phosphoramidate can be considered a "hard" Lewis acid, and thus would preferentially coordinate with "hard" metal ions. However, the nature of the substituents can modulate this character.

The chelation effect: By introducing additional donor atoms into the organic side chains, multidentate ligands can be created that exhibit enhanced stability and selectivity for specific metal ions due to the chelate effect. msu.edulibretexts.org

The p-tolyl group can enhance the solubility of the extractant and its metal complex in the organic phase, facilitating the extraction process. Research in this area focuses on synthesizing libraries of p-tolylphosphoramidate derivatives and screening them for their extraction efficiency and selectivity towards valuable and critical metals. mdpi.com

Future Research Directions and Unexplored Avenues for P Tolylphosphoramidic Dichloride Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phosphoramidic dichlorides often involves the reaction of amines with phosphorus oxychloride. researchgate.net While effective, these methods can present challenges related to efficiency, atom economy, and the use of hazardous reagents. A key direction for future research is the development of greener and more sustainable synthetic protocols for p-Tolylphosphoramidic dichloride.

Future investigations should prioritize:

Catalytic Approaches: Exploring the use of catalysts to lower the activation energy and improve the selectivity of the reaction between p-toluidine (B81030) and a phosphorus source, potentially allowing for milder reaction conditions and reducing by-product formation.

Flow Chemistry: Implementing continuous flow manufacturing processes. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Solvent-Free or Green Solvent Conditions: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry.

By focusing on these areas, chemists can develop methodologies that are not only more efficient but also more environmentally benign, making this compound more accessible for broader applications.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The established chemistry of this compound is dominated by the nucleophilic substitution of its two chlorine atoms. researchgate.netasianpubs.org This reactivity is foundational for creating a wide array of phosphoramidates and related structures. However, the full reactive potential of this molecule is far from exhausted.

Future research should aim to uncover novel transformation pathways, including:

Metal-Catalyzed Cross-Coupling Reactions: Exploring the potential for the P-Cl bonds to participate in transition-metal-catalyzed cross-coupling reactions. This could open up pathways to novel C-P or heteroatom-P bond formations that are inaccessible through traditional nucleophilic substitution.

Reductive Chemistry: Investigating the reduction of the P=O bond or the P-Cl bonds to access phosphorus(III) compounds or other lower-oxidation-state species, which could serve as valuable ligands in catalysis or as synthons for new classes of organophosphorus compounds.

Reactions Involving the N-H Bond: While substitution at phosphorus is primary, exploring the reactivity of the N-H proton could lead to new derivatization strategies, such as the formation of N-metalated intermediates for subsequent reactions.

Controlled Partial Substitution: Developing highly selective methods to replace only one of the two chlorine atoms, thereby creating versatile intermediates for the stepwise synthesis of unsymmetrical derivatives. The reactivity of the remaining chlorine atom is often reduced after the first substitution, which can make subsequent reactions sluggish. asianpubs.org

Rational Design of Derivatives for Enhanced Selectivity and Tunable Reactivity

The p-tolyl group and the two chlorine atoms provide ample opportunities for structural modification. The rational design of derivatives based on the this compound scaffold is a promising avenue for creating molecules with precisely tuned electronic and steric properties. The electronic effects of the N-substituted group are known to govern the reactivity of the chlorine atoms. researchgate.netasianpubs.org

A systematic approach to derivative design would involve:

Modifying the Aromatic Ring: Introducing various electron-donating or electron-withdrawing substituents onto the tolyl ring to modulate the electron density at the nitrogen and, consequently, the phosphorus center. This would allow for fine-tuning the reactivity of the P-Cl bonds.

N-Alkylation or N-Arylation: Replacing the N-H proton with other alkyl or aryl groups to sterically shield the phosphorus center or introduce additional functional groups.

The following interactive table illustrates a potential research plan for tuning reactivity through substitution on the aryl ring.

| Substituent on Tolyl Ring | Predicted Effect on P-Cl Bond Reactivity | Rationale | Potential Application of Derivative |

| -NO₂ (Electron-withdrawing) | Increased | Decreases electron density on nitrogen, making the phosphorus atom more electrophilic. | Precursor for highly reactive intermediates. |

| -H (Unsubstituted) | Baseline | Standard this compound. | General purpose synthesis. |

| -OCH₃ (Electron-donating) | Decreased | Increases electron density on nitrogen, making the phosphorus atom less electrophilic. | Synthesis of more stable derivatives. |

| -CF₃ (Strongly electron-withdrawing) | Greatly Increased | Strongly decreases electron density at the phosphorus center. | Building block for specialty polymers or materials. |

This rational design approach will enable the creation of a library of phosphoramidic dichlorides with a predictable and tunable reactivity profile, tailored for specific synthetic targets.

Synergistic Approaches Combining Advanced Experimental and Computational Studies

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery in chemical science. nih.govresearchgate.net For this compound, a synergistic approach can offer deep insights into its structure, bonding, and reactivity that are difficult to obtain through experiments alone. nih.govnsps.org.ng

Future research should leverage this synergy to:

Elucidate Reaction Mechanisms: Use Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the feasibility of novel transformations. This can help rationalize experimental observations and guide the design of new experiments. scirp.org

Predict Properties of Virtual Derivatives: Computationally screen virtual libraries of derivatives (as described in 8.3) to predict their electronic properties, reactivity, and potential for specific applications. researchgate.net This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources.

Interpret Spectroscopic Data: Correlate computational predictions of NMR shifts, vibrational frequencies, and electronic transitions with experimental spectroscopic data to confirm structures and gain a more profound understanding of the electronic environment within the molecules. asianpubs.org

The table below outlines how computational parameters can be correlated with experimental data to build a comprehensive understanding of the molecule's behavior.

| Computational Parameter (DFT) | Corresponding Experimental Data | Insight Gained |

| HOMO/LUMO Energies | Cyclic Voltammetry, UV-Vis Spectroscopy | Electron-donating/accepting ability, electronic transitions. scirp.org |

| Calculated NMR Chemical Shifts | ¹H, ¹³C, ³¹P NMR Spectroscopy | Structural confirmation, electronic environment of nuclei. |

| Calculated Vibrational Frequencies | IR, Raman Spectroscopy | Confirmation of functional groups (e.g., P=O, N-H). asianpubs.org |

| Bond Dissociation Energies | Kinetic Studies | Prediction of bond lability and chemical reactivity. |

| Adsorption Energy on a Surface | Surface Analysis (e.g., XPS, SEM) | Understanding interaction mechanisms for materials applications. researchgate.netnih.gov |

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can navigate the chemical landscape of this compound with greater precision and efficiency, paving the way for the next generation of organophosphorus compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.